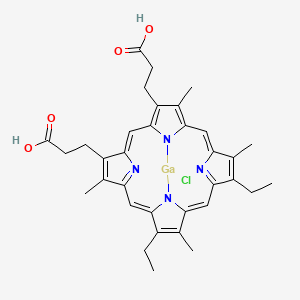![molecular formula C24H23ClO B12340156 (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 is a synthetic organic compound characterized by its complex structure, which includes a chlorinated ethoxyphenyl group and deuterium-labeled butene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 typically involves multiple steps, starting with the preparation of the chlorinated ethoxyphenyl precursor. This precursor is then reacted with diphenylacetylene under specific conditions to form the desired butene structure. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The chlorinated ethoxyphenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of ether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and ether derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 is used as a model compound to study reaction mechanisms and the effects of deuterium labeling on chemical reactivity.
Biology
In biological research, this compound can be used to investigate the interactions of chlorinated aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties, including its effects on cellular signaling pathways and its potential as a drug candidate.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated ethoxyphenyl group may interact with hydrophobic pockets in proteins, while the deuterium-labeled butene can provide insights into the kinetic isotope effects on reaction rates and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-1-[4-(2-Bromoethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a bromine atom instead of chlorine.
(Z)-1-[4-(2-Methoxyethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a methoxy group instead of chlorine.
(Z)-1-[4-(2-Fluoroethoxyphenyl]-1,2-diphenyl-1-butene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5 lies in its specific combination of a chlorinated ethoxyphenyl group and deuterium labeling, which provides distinct chemical and physical properties that can be leveraged in various research applications.
Propriétés
Formule moléculaire |
C24H23ClO |
|---|---|
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)-4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]benzene |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-/i1D3,2D2 |
Clé InChI |
GWAJMDNEUFHRBV-WLOZXQDESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)






![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)

![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)

